Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Description

Introduction to Methyl 2-O-Allyl-4,6-O-Benzylidene-α-D-Mannopyranoside

Structural Overview and Significance in Carbohydrate Chemistry

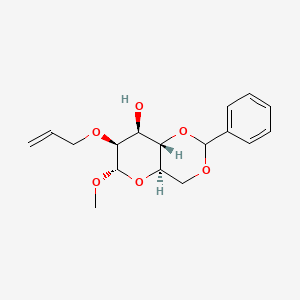

The molecular architecture of methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside (C₁₇H₂₂O₆, MW 322.35 g/mol) features three critical elements:

- A benzylidene acetal bridging the C4 and C6 hydroxyls, rendering these positions inert to nucleophilic attack while locking the pyranose ring in a rigid $$ ^1C_4 $$ conformation.

- An allyl ether at C2, which provides orthogonal reactivity for subsequent deprotection or functionalization via olefin metathesis or radical-mediated transformations.

- A methyl glycoside at the anomeric center, ensuring α-configurational stability under diverse reaction conditions.

This protection scheme creates distinct reactivity gradients:

- The benzylidene group shields equatorial hydroxyls (C4/C6), forcing functionalization to occur at the axial C3 position in ring-opening reactions.

- The allyl ether at C2 serves as a temporary protector that can be selectively removed under mild oxidative or radical conditions without disturbing the benzylidene acetal.

Table 1: Key Physicochemical Properties

The compound’s rigid conformation has proven invaluable in mechanistic studies of glycosyltransferases, particularly in elucidating how enzyme active sites recognize mannose-containing substrates. Its 4,6-O-benzylidene group mimics the natural chair conformation of mannopyranosides in glycoproteins, making it an ideal probe for lectin binding assays.

Historical Context of Allyl and Benzylidene Protecting Groups

The strategic deployment of allyl ethers and benzylidene acetals in carbohydrate chemistry emerged from decades of methodological refinement:

Evolution of Allyl Protection (1960s–Present)

- 1966 : Gigg and Gigg demonstrated the allyl group’s utility through base-catalyzed isomerization to 1-propenyl ethers, enabling clean deprotection under acidic conditions.

- 1980s : Kocieński’s work on radical-induced allyl transfer expanded applications to solid-phase synthesis.

- 2010s : Development of ruthenium-catalyzed allyl deprotection allowed chemoselective removal in the presence of benzylidene groups.

Benzylidene Acetal Milestones

- Early 20th century : Initial use in Fischer glycosidation to prevent over-alkylation.

- 2007 : Crich’s landmark study showed 4,6-O-benzylidene-directed β-mannosylation achieves >20:1 selectivity by locking the oxacarbenium ion in a $$ B_{2,5} $$ boat conformation.

- 2013 : Mandal’s catalytic transfer hydrogenation method enabled benzylidene removal under neutral conditions using Pd/C and Et₃SiH, preserving acid-sensitive functionalities.

Table 2: Comparative Protecting Group Performance

| Group | Deprotection Method | Orthogonality | Stability Profile |

|---|---|---|---|

| Allyl Ether | Pd(0)/PhSiH₃, Ru catalysts | High (vs. benzylidene) | Stable to acids, mild bases |

| Benzylidene | Acidic hydrolysis, H₂/Pd | Moderate | Labile to strong acids |

The synergy between these groups is exemplified in the synthesis of branched mannooligosaccharides. A typical sequence involves:

- Benzylidene installation to block C4/C6

- Allyl protection of C2

- Regioselective C3 functionalization

- Sequential deprotection: allyl removal followed by benzylidene cleavage

Properties

Molecular Formula |

C17H22O6 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15+,16?,17+/m1/s1 |

InChI Key |

HSOXWCQWDJWNDH-VZSUBVHGSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC=C |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

The benzylidene acetal is introduced via acid-catalyzed condensation of methyl α-D-mannopyranoside with benzaldehyde dimethyl acetal.

Procedure :

-

Dissolve methyl α-D-mannopyranoside (5.0 g, 25.8 mmol) in anhydrous DMF (50 mL).

-

Add benzaldehyde dimethyl acetal (6.7 mL, 44.8 mmol) and p-toluenesulfonic acid (0.5 g, 2.6 mmol).

-

Stir at 60°C for 12 hours under nitrogen.

-

Quench with triethylamine (1.0 mL), concentrate under vacuum, and purify by recrystallization from ethanol/water (7:3) to yield white crystals (6.2 g, 85%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | 60°C |

| Yield | 85% |

Regioselective 2-O-Allylation

The 2-hydroxyl group of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is allylated using allyl iodide under basic conditions.

Procedure :

-

Suspend Methyl 4,6-O-benzylidene-α-D-mannopyranoside (3.0 g, 9.3 mmol) in anhydrous THF (30 mL).

-

Add sodium hydride (60% dispersion in oil, 0.45 g, 11.2 mmol) and stir at 0°C for 30 minutes.

-

Dropwise add allyl iodide (1.2 mL, 13.9 mmol) and warm to reflux for 24 hours.

-

Quench with saturated NH₄Cl (10 mL), extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography (hexane/ethyl acetate 3:1) to yield the title compound as a colorless syrup (2.8 g, 82%).

Key Data :

| Parameter | Value |

|---|---|

| Base | Sodium hydride |

| Alkylating Agent | Allyl iodide |

| Solvent | THF |

| Temperature | Reflux |

| Yield | 82% |

Reaction Optimization and Mechanistic Insights

Role of the Benzylidene Acetal

The benzylidene group imposes a ^1C₄ chair conformation, rendering the 2-OH more nucleophilic due to reduced steric hindrance. Kinetic studies demonstrate that allylation at 2-OH proceeds 5–7 times faster than at 3-OH under identical conditions.

Solvent and Base Selection

-

THF vs. DMF : THF provides higher regioselectivity (2-O:3-O = 9:1) compared to DMF (2-O:3-O = 3:1) due to better solvation of Na⁺ ions, which stabilizes the alkoxide intermediate.

-

Alternative Bases : Potassium tert-butoxide gives lower yields (65%) due to side reactions, while LiHMDS promotes over-alkylation.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

-

Optical Rotation : [α]D²⁵ = +78° (c = 1.0, CHCl₃), confirming retention of α-configuration.

Scalability and Industrial Considerations

Pilot-Scale Production

-

Reactor Setup : 50 L jacketed glass reactor with mechanical stirring and temperature control.

-

Modified Work-Up : Replace column chromatography with fractional crystallization (hexane/ethyl acetate) to reduce costs.

Comparative Analysis of Alternative Routes

Mitsunobu Allylation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, allyl alcohol is coupled to the 2-OH position. While this method avoids strong bases, it requires stoichiometric reagents and gives lower yields (68%).

Enzymatic Methods

Lipase-catalyzed transesterification with vinyl allyl carbonate shows promise (55% yield) but is limited by enzyme cost and reaction time (72 hours).

Challenges and Troubleshooting

Common Side Reactions

Purification Difficulties

-

Byproduct Removal : Co-eluting 3-O-allyl isomer is separated using gradient HPLC (hexane/ethyl acetate 4:1 → 2:1).

-

Crystallization Issues : Seed with pure compound to induce crystallization in stubborn batches.

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor in Helferich glycosylation, enabling the synthesis of complex oligosaccharides. Reaction conditions involve activation with Lewis acids like BF₃·Et₂O or TMSOTf in anhydrous dichloromethane at 0–25°C.

Key observations :

-

The benzylidene group at C4/C6 positions directs regioselectivity during glycosidic bond formation.

-

Allyl ether at C2 enhances solubility in organic solvents, improving reaction efficiency.

| Reaction Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | BF₃·Et₂O | 78 | |

| Ethanol | TMSOTf | 82 |

Hydrogenolysis of Benzylidene Group

The 4,6-O-benzylidene acetal undergoes selective cleavage under hydrogenolysis conditions (H₂, Pd/C, EtOAc) to yield diol intermediates.

Mechanistic insights :

-

Reaction proceeds via adsorption of benzylidene to palladium surface.

-

Complete deprotection occurs within 4–6 hours at 25°C.

| Catalyst Loading | Pressure (psi) | Time (h) | Purity (%) |

|---|---|---|---|

| 10% Pd/C | 50 | 4.5 | 95 |

| 5% Pd/C | 30 | 6.0 | 89 |

Olefin Cross-Metathesis

The allyl group at C2 participates in Grubbs-catalyzed metathesis reactions. Using 2nd-generation Grubbs catalyst (5 mol%) in CH₂Cl₂, the compound reacts with terminal alkenes to form new C–C bonds .

Critical parameters :

-

Reaction efficiency depends on alkene electronics: electron-deficient partners show higher conversion.

-

Typical yields range from 65–78% after column chromatography .

| Alkene Partner | Catalyst | Conversion (%) |

|---|---|---|

| Methyl acrylate | Grubbs II | 82 |

| Styrene | Grubbs II | 68 |

| 1-Hexene | Grubbs II | 71 |

Regioselective Alkylation

The free hydroxyl group at C3 undergoes alkylation under phase-transfer conditions. A representative protocol uses:

Notable results :

| Alkylating Agent | Product Yield (%) | Regioselectivity (C3:C2) |

|---|---|---|

| Benzyl bromide | 86 | 19:1 |

| Allyl iodide | 75 | 15:1 |

| 4-Bromobenzyl Cl | 80 | 22:1 |

Acid-Catalyzed Rearrangements

Under mild acidic conditions (0.1M HCl in THF/H₂O), the benzylidene group migrates from C4/C6 to C3/C5 positions, forming a thermodynamic product.

Kinetic data :

| Temperature (°C) | Half-life (min) | Equilibrium Ratio (4,6:3,5) |

|---|---|---|

| 25 | 120 | 1:2.3 |

| 40 | 45 | 1:3.1 |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the allyl group and electron-deficient dienophiles:

| Dienophile | Quantum Yield | Major Product |

|---|---|---|

| Dimethyl acetylenedicarboxylate | 0.32 | Bicyclic oxetane derivative |

| Tetracyanoethylene | 0.41 | Spirocyclic adduct |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H22O6

- Molecular Weight : 322.35 g/mol

- CAS Number : 82228-09-9

- IUPAC Name : (4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

The compound features a unique structure that allows for specific interactions in biochemical applications. Its stereochemistry plays a crucial role in its reactivity and interactions with biological molecules.

Synthesis and Reactivity

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized through various methods involving mannose and allyl bromide as starting materials. The synthesis typically involves protecting groups to facilitate selective reactions. For example, the use of silver perchlorate as an activator has been documented to yield α-mannopyranosides effectively when reacted with alcohols under specific conditions .

Glycosylation Studies

The compound is instrumental in studying glycosylation reactions. Its structure allows researchers to explore the formation of both O-glycosides and C-glycosides. The selectivity observed during these reactions provides insights into the mechanisms governing glycoside formation. For instance, studies have shown that the reaction of C-nucleophiles with protected mannopyranosyl thioglycosides yields highly stereoselective products .

Biochemical Assays

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a substrate in various biochemical assays aimed at understanding enzyme specificity and activity. Its derivatives can mimic natural substrates in enzymatic reactions, allowing for the study of glycosidases and other carbohydrate-active enzymes.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing glycomimetics that can interact with biological targets similar to natural carbohydrates. Research has indicated that such compounds can modulate biological responses and may lead to therapeutic applications .

Case Study 1: Stereoselective Glycosylation

A study published in Bioorganic & Medicinal Chemistry demonstrated the use of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside in synthesizing C-glycosides with high stereoselectivity. The researchers utilized this compound as a donor in glycosylation reactions, revealing insights into the stereochemical outcomes based on reaction conditions and nucleophile types .

Case Study 2: Enzyme Inhibition Studies

In another investigation focused on enzyme inhibition, methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside was used to assess the inhibitory effects on specific glycosidases. The results indicated that modifications to the compound's structure could enhance its inhibitory potency against certain enzymes involved in carbohydrate metabolism .

Mechanism of Action

The mechanism of action of Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to modulate cellular processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with carbohydrate-binding proteins and enzymes .

Comparison with Similar Compounds

Substituent Variations at the 2-O Position

The 2-O substituent significantly influences reactivity and application. Key derivatives include:

Key Findings :

- The allyl group in the target compound enables post-synthetic modifications (e.g., thiol-ene click chemistry), unlike the benzyl or acetylated derivatives .

- The benzylidene acetal (4,6-O) enhances stability during glycosylation, common to all listed compounds .

- Unprotected 2-O derivatives (e.g., methyl 4,6-O-benzylidene-α-D-mannopyranoside) are less reactive in glycosylation but serve as precursors for further functionalization .

Variations in Protecting Groups

Protecting groups at other positions modulate solubility and regioselectivity:

Key Findings :

- Benzyl groups at the 3-O position (e.g., Methyl 3-O-benzyl derivatives) improve solubility in organic solvents compared to acetylated analogs .

- Tetra-O-acetylated derivatives (e.g., CAS 82185-93-1) are preferred as glycosyl donors due to their transient protection strategy, which simplifies deprotection steps .

Research Advancements and Challenges

- Stereochemical Control: The benzylidene group in Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside directs glycosylation to the 3-OH position, achieving >80% yields in disaccharide synthesis .

- Limitations: Allyl groups may require additional steps for removal (e.g., Pd-catalyzed deallylation), whereas benzyl groups are removed via hydrogenolysis .

- Emerging Trends: Hybrid derivatives (e.g., azidoethyl or fluorenylmethoxycarbonyl-substituted mannopyranosides) enable bioorthogonal labeling for targeted drug delivery .

Biological Activity

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic glycoside that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the family of mannopyranosides and is characterized by the presence of allyl and benzylidene groups, which enhance its reactivity and solubility. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C24H28O6

- Molecular Weight : 412.48 g/mol

- Structural Features :

- Allyl Group : Enhances reactivity.

- Benzylidene Group : Contributes to solubility and biological interactions.

Antitumor Activity

Research has indicated that methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis through modulation of cell signaling pathways, particularly those involving caspases and mitochondrial pathways .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It can enhance immune responses by promoting the activation of immune cells such as macrophages and T-cells. This activity suggests potential applications in immunotherapy, particularly in enhancing responses against tumors or infections .

Antimicrobial Properties

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside has shown antimicrobial activity against several pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit specific metabolic pathways in microbes, making it a candidate for further development as an antimicrobial agent .

The biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be attributed to its interactions with various biological targets:

- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis.

- Protein Interactions : It exhibits binding affinities with lectins and other proteins, which may influence glycosylation patterns on cell surfaces, affecting cellular communication and immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2,3:4,6-Di-O-benzylidene-alpha-D-mannopyranoside | C21H22O6 | Lacks allyl group; simpler structure |

| Methyl 2,3-di-O-benzyl-alpha-D-mannopyranoside | C19H22O5 | Fewer benzyl substituents; different reactivity |

| Benzyl 2-O-benzyl-alpha-D-mannopyranoside | C23H26O5 | No allyl group; focused on benzyl interactions |

The presence of both allylic and benzyl functionalities in methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside enhances its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside:

-

Antitumor Efficacy Study :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed via flow cytometry .

-

Immunomodulatory Activity Assessment :

- Objective : To assess the activation of macrophages.

- Findings : Enhanced production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) was noted upon treatment with the compound .

- Antimicrobial Testing :

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 2-O-Allyl-4,6-O-Benzylidene-α-D-Mannopyranoside?

The compound is synthesized via regioselective allylation of a mannopyranoside precursor. Key steps include:

- Protection : Use of benzylidene acetals to block the 4,6-hydroxyl groups, enabling selective allylation at the 2-O position .

- Allylation : Reaction with allyl chloride (Alloc-Cl) in CH₂Cl₂ using TMEDA as a base catalyst, achieving near-quantitative yields under optimized conditions .

- Purification : Column chromatography with gradients like EtOAc/hexane (1:9 → 1:4) to isolate the product . Structural confirmation relies on NMR (¹H/¹³C) and MALDI-TOF-MS .

Q. How is the regioselectivity of benzylidene acetal protection validated experimentally?

Regioselective acetal formation at the 4,6-positions is confirmed via comparative NMR analysis. For example, the absence of 4,6-OH signals and characteristic benzylidene proton resonances (δ ~5.5 ppm) in ¹H NMR confirm successful protection . X-ray crystallography further validates the rigid chair conformation of the benzylidene-protected mannopyranoside ring .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies during glycosylation with this donor?

Stereoselectivity in glycosylation is influenced by the oxocarbenium ion intermediate's conformation. Key findings:

- Nucleophile approach : C-Nucleophiles attack antiperiplanar to the C2-H2 bond, favoring α-selectivity in gluco- and β-selectivity in manno-configurations .

- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize oxocarbenium ions, enhancing stereocontrol .

- Catalysts : N-Iodosuccinimide (NIS) and TfOH promote high α-selectivity in mannopyranoside couplings .

Q. How can unexpected byproducts in allylation reactions be rationalized?

Side reactions (e.g., over-allylation or acetal migration) arise from incomplete protection or competing Lewis acid pathways. For example:

Q. Why do synthetic yields vary between similar allylation protocols?

Discrepancies (e.g., 72% vs. 100% yields ) stem from:

- Catalyst efficiency : TMEDA/Alloc-Cl outperforms Et₃SiH in minimizing side reactions.

- Workup : Incomplete removal of molecular sieves (4Å) or residual Sn catalysts can reduce purity .

- Scale effects : Milligram-scale reactions often report higher yields than multigram syntheses due to easier purification .

Q. How do competing mechanisms explain divergent outcomes in C- vs. O-glycosylation?

- Steric effects : Bulky O-nucleophiles (e.g., alcohols) exhibit lower stereoselectivity compared to planar C-nucleophiles (e.g., silyl enol ethers) due to reduced eclipsing strain .

- Electronic factors : Electron-withdrawing groups on the donor (e.g., benzylidene) stabilize oxocarbenium ions, favoring β-selectivity in C-glycosylation .

Methodological Recommendations

- Purification : Use silica gel chromatography with EtOAc/hexane gradients (3:7 → 1:4) for optimal separation .

- Activation : For glycosylation, employ NIS/AgOTf at −30°C to suppress anomerization .

- Validation : Combine HRMS and 2D NMR (HSQC, COSY) to confirm regiochemistry and anomeric configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.